molecular formula C26H22ClN5O3 B14983150 N-[5-(4-chlorophenyl)-7-(4-methoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-2-methoxybenzamide

N-[5-(4-chlorophenyl)-7-(4-methoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-2-methoxybenzamide

Cat. No.: B14983150
M. Wt: 487.9 g/mol
InChI Key: DOLUUPSUDWKTJC-UHFFFAOYSA-N
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Description

N-[5-(4-CHLOROPHENYL)-7-(4-METHOXYPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]-2-METHOXYBENZAMIDE is a complex organic compound belonging to the triazolopyrimidine class This compound is characterized by its unique structure, which includes a triazole ring fused with a pyrimidine ring, and substituted with chlorophenyl and methoxyphenyl groups

Preparation Methods

The synthesis of N-[5-(4-CHLOROPHENYL)-7-(4-METHOXYPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]-2-METHOXYBENZAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the triazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with nitriles or carboxylic acids under acidic or basic conditions.

    Fusion with the pyrimidine ring: The triazole ring is then fused with a pyrimidine ring through a series of condensation reactions.

    Substitution reactions: The chlorophenyl and methoxyphenyl groups are introduced via nucleophilic substitution reactions using appropriate halogenated precursors.

    Final coupling: The final step involves coupling the triazolopyrimidine core with 2-methoxybenzamide under suitable conditions to yield the target compound.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and catalysts to facilitate large-scale synthesis.

Chemical Reactions Analysis

N-[5-(4-CHLOROPHENYL)-7-(4-METHOXYPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]-2-METHOXYBENZAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Coupling reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, copper), and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-[5-(4-CHLOROPHENYL)-7-(4-METHOXYPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]-2-METHOXYBENZAMIDE has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[5-(4-CHLOROPHENYL)-7-(4-METHOXYPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]-2-METHOXYBENZAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in pathogen replication, thereby exhibiting antimicrobial properties . Additionally, its anti-inflammatory effects may be mediated through the inhibition of pro-inflammatory cytokines and signaling pathways .

Comparison with Similar Compounds

N-[5-(4-CHLOROPHENYL)-7-(4-METHOXYPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]-2-METHOXYBENZAMIDE can be compared with other similar compounds, such as:

The uniqueness of N-[5-(4-CHLOROPHENYL)-7-(4-METHOXYPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]-2-METHOXYBENZAMIDE lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for further research and development.

Properties

Molecular Formula

C26H22ClN5O3

Molecular Weight

487.9 g/mol

IUPAC Name

N-[5-(4-chlorophenyl)-7-(4-methoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-2-methoxybenzamide

InChI

InChI=1S/C26H22ClN5O3/c1-34-19-13-9-17(10-14-19)22-15-21(16-7-11-18(27)12-8-16)28-26-30-25(31-32(22)26)29-24(33)20-5-3-4-6-23(20)35-2/h3-15,22H,1-2H3,(H2,28,29,30,31,33)

InChI Key

DOLUUPSUDWKTJC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2C=C(NC3=NC(=NN23)NC(=O)C4=CC=CC=C4OC)C5=CC=C(C=C5)Cl

Origin of Product

United States

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